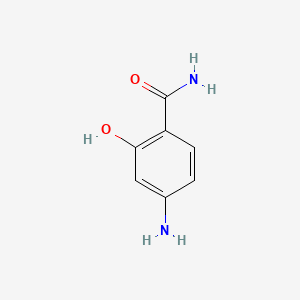

4-Amino-2-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUOAJPPDCPCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332643 | |

| Record name | 4-amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-89-7 | |

| Record name | 4-amino-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-2-hydroxybenzamide chemical properties

An In-Depth Technical Guide to 4-Amino-2-hydroxybenzamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. We will delve into its physicochemical characteristics, spectral data, reactivity, and known biological activities, providing practical insights and methodologies grounded in established scientific principles.

Core Chemical Identity and Properties

This compound is a substituted benzamide derivative, a structural motif present in numerous biologically active compounds. Its unique arrangement of amino, hydroxyl, and amide functional groups on a benzene ring dictates its chemical behavior and therapeutic potential.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 5985-89-7 | |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)N |

Figure 1: 2D Chemical Structure of this compound

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, formulation, and behavior in biological systems. While exhaustive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.

Table 2: Physicochemical Properties

| Property | Value / Predicted Behavior | Rationale & Comparative Insights | Source(s) |

| Appearance | Expected to be a solid, likely a crystalline powder. | Similar benzamide structures are typically solids at room temperature.[1][2] | N/A |

| Melting Point | Not experimentally determined. The related compound 4-hydroxybenzamide melts at 161-162 °C. | The addition of an amino group may alter crystal lattice packing and hydrogen bonding, thus influencing the melting point.[3] | N/A |

| Solubility | Water: Predicted to be poorly to sparingly soluble. Polar Protic (e.g., Ethanol): Predicted to be sparingly soluble. Polar Aprotic (e.g., DMSO, DMF): Predicted to be soluble. | The aromatic core imparts hydrophobicity. However, the amino, hydroxyl, and amide groups can participate in hydrogen bonding, allowing for some solubility in polar solvents. This profile is common for substituted benzamides.[1][4] | N/A |

| pKa | Not experimentally determined. | The compound has two key ionizable groups: the phenolic hydroxyl (weakly acidic, pKa likely ~9-10) and the aromatic amine (weakly basic, pKa likely ~3-4). | N/A |

| LogP | Not experimentally determined. | The presence of polar functional groups suggests a relatively low octanol-water partition coefficient compared to unsubstituted benzamide. | N/A |

Synthesis and Reactivity

Synthetic Pathways

This compound can be produced via several routes. One documented method is the thermal decomposition of 4-amino-2,6-dihydroxyphenylacetamide. A more conventional laboratory approach would involve the amidation of 4-amino-2-hydroxybenzoic acid (also known as 4-Aminosalicylic acid), a readily available starting material.[5]

The following workflow outlines a standard laboratory synthesis from 4-amino-2-hydroxybenzoic acid.

Caption: General workflow for the synthesis of this compound.

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage temperatures and pressures.[6]

-

Reactivity: As an amide with phenolic and amine functionalities, it exhibits predictable reactivity. The amino group can be acylated or alkylated, and the aromatic ring can undergo electrophilic substitution, though it is highly activated.

-

Incompatibilities: Avoid strong oxidizing agents.[6]

-

Hazardous Decomposition: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.[6]

Analytical Characterization and Protocols

Definitive structural confirmation and quantification rely on modern analytical techniques.

Spectral Properties (Predicted)

-

¹H NMR: The spectrum would be complex. One would expect distinct signals in the aromatic region (6-8 ppm) for the three protons on the benzene ring, with splitting patterns determined by their ortho, meta, and para relationships. Broad signals corresponding to the protons of the -NH₂, -OH, and -CONH₂ groups would also be present; their chemical shifts would be highly dependent on the solvent and concentration.

-

IR Spectroscopy: Key vibrational bands are expected. Strong, broad absorptions around 3200-3400 cm⁻¹ would indicate N-H (amine and amide) and O-H stretching.[7] A strong C=O stretching absorption (Amide I band) would likely appear around 1640-1680 cm⁻¹, and an N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹.[7]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 152.15, corresponding to its molecular weight.

Experimental Protocol: Quantification by HPLC

This protocol provides a standard method for determining the concentration of this compound in a solution.

Objective: To quantify this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology:

-

Standard Preparation:

-

Accurately weigh a reference standard of this compound.

-

Dissolve in a suitable solvent (e.g., DMSO or Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the experimental sample in the mobile phase or a compatible solvent to an expected concentration within the calibration range.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan (likely ~254 nm or ~300 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

-

Inject the experimental samples.

-

Determine the concentration of the samples by interpolating their peak areas from the standard curve.

-

Biological Activity and Potential Applications

This compound has demonstrated noteworthy biological activities, making it a compound of interest in drug discovery.

Antimicrobial Activity

The compound is a potent inhibitor of the growth of various bacteria and yeast. Its primary application stems from its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This activity is structurally related to 4-Aminosalicylic acid, a known second-line antitubercular drug.[8]

Mechanism of Action: The inhibitory effect is attributed to the inhibition of both RNA and protein synthesis in microorganisms.

Caption: Proposed mechanism of antimicrobial action.

Scaffold for Drug Development

The benzamide scaffold is a privileged structure in medicinal chemistry.

-

Antiviral Agents: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been developed as potent inhibitors of human adenovirus (HAdV), suggesting the core structure is amenable to modification for targeting diverse pathogens.[9]

-

HDAC Inhibitors: The related 4-amino-N-hydroxybenzamide structure is a known zinc-binding group used in the design of Histone Deacetylase (HDAC) inhibitors for cancer therapy.[10] This highlights the potential of this compound derivatives as starting points for developing novel epigenetic modulators.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

Hazard Identification

Based on GHS classifications, this compound is considered a hazardous substance.[11]

Protocol for Safe Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[6]

-

In Case of Exposure:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Storage

Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]

Conclusion

This compound is a valuable chemical entity with established antimicrobial properties and significant potential as a scaffold in modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on conventional analytical methods. A thorough understanding of its chemical properties, biological activity, and safety requirements, as detailed in this guide, is essential for any researcher or scientist looking to explore its full potential in pharmaceutical and life sciences applications.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245297, 4-amino-N-hydroxybenzamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84113382, 4-amino-2-hydroxy-N-(prop-2-en-1-yl)benzamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6902400.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-AMINO-2-HYDROXYBENZALDEHYDE.

- Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).

- Matrix Fine Chemicals. (n.d.). 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6.

- Journal of Medicinal Chemistry. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.

- Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5147, Salicylamide.

- Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313, Benzohydroxamic acid.

- Chemsrc. (n.d.). 4-Hydroxybenzamide(619-57-8).

- Pharmacompass. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471672, 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid.

- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.

- Journal of Medicinal Chemistry. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH. [Link]

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy.

- Jadrijevi-Mladar Taka~, M., & Viki}-Topi}, D. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. hrcak.srce.hr. [Link]

- MDPI. (n.d.). Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzamide | CAS#:619-57-8 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-AMINO-2-HYDROXYBENZOIC ACID | CAS 65-49-6 [matrix-fine-chemicals.com]

- 6. aksci.com [aksci.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 11. 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-hydroxybenzamide

Introduction

4-Amino-2-hydroxybenzamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring a benzamide core with amino and hydroxyl functional groups, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and expert insights for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal strategic routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale of production, and the specific purity requirements of the final product.

-

Pathway 1: Amidation of 4-Aminosalicylic Acid. This is a direct approach that utilizes the readily available 4-aminosalicylic acid as the starting material. The primary challenge in this pathway is the presence of the reactive amino and hydroxyl groups, which can interfere with the amidation of the carboxylic acid. Therefore, a protection-deprotection strategy is often necessary.

-

Pathway 2: Reduction of a Nitro Precursor. This alternative route begins with a nitrated analogue, 2-hydroxy-4-nitrobenzoic acid. The carboxylic acid is first converted to the corresponding benzamide, followed by the reduction of the nitro group to the desired amine. This pathway avoids the need for protecting the amino group, as it is introduced in the final step.

This guide will now delve into the detailed experimental procedures for each of these synthetic pathways.

Pathway 1: Synthesis via Amidation of 4-Aminosalicylic Acid

This pathway commences with the synthesis of the key intermediate, 4-aminosalicylic acid, followed by a three-step sequence of protection, amidation, and deprotection to yield the target molecule.

Step 1.1: Synthesis of 4-Aminosalicylic Acid (4-Amino-2-hydroxybenzoic Acid)

The industrial synthesis of 4-aminosalicylic acid is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of m-aminophenol.[1]

Reaction:

Sources

4-Amino-2-hydroxybenzamide: A Technical Guide for Advanced Research Applications

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic avenues. 4-Amino-2-hydroxybenzamide, a seemingly simple aminoaryl amide, represents one such scaffold with significant, yet largely untapped, potential. While not a therapeutic agent in its own right, its structural motifs are present in a variety of biologically active compounds, suggesting its utility as a foundational building block for the synthesis of next-generation research tools and potential drug candidates. This technical guide provides an in-depth exploration of the established and putative research applications of this compound, with a focus on its potential roles in oncology and as a modulator of critical cellular processes. For the researcher, this molecule offers a gateway to investigating fundamental biological questions and to the rational design of novel chemical probes.

Core Physicochemical Properties and Handling

| Property | Value |

| CAS Number | 5985-89-7 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO and methanol |

| Storage | Store at 2-8°C, protected from light and moisture |

Note: It is imperative for researchers to consult the specific certificate of analysis for the lot of this compound being used, as purity and exact appearance may vary.

Primary Research Application: A Scaffold for Anticancer Drug Discovery

The salicylamide core of this compound is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This suggests that this compound is a valuable starting material for the synthesis of novel compounds targeting various cancer-related pathways.

Rationale: The Salicylamide Precedent

Research into salicylamide derivatives has revealed their ability to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These pathways include, but are not limited to, STAT3 and NF-κB. The 2-hydroxyl group and the amide moiety are often crucial for forming hydrogen bonds with target proteins, while the amino group at the 4-position provides a reactive handle for further chemical modification to enhance potency and selectivity.

Experimental Workflow: In Vitro Anticancer Activity Screening

A primary application of this compound in research is as a precursor for the synthesis of compound libraries to be screened for anticancer activity. A standard initial screen involves assessing the cytotoxicity of newly synthesized derivatives against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][2][3][4]

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom tissue culture plates

-

This compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[2]

-

Solubilization: After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Emerging Application: A Potential Modulator of DNA Damage Response

The benzamide functional group is a key pharmacophore in a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[6] By inhibiting PARP, SSBs accumulate and are converted to more lethal double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this leads to synthetic lethality and targeted cell death.[5][6] The structural similarity of this compound to known PARP inhibitors suggests its potential as a starting point for developing novel inhibitors of this important enzyme family.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Experimental Protocols for Investigating PARP Inhibition

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP1.[8][9]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)[10]

-

β-Nicotinamide adenine dinucleotide (NAD⁺)[10]

-

Histone H4-coated microplates[8]

-

Anti-poly(ADP-ribose) (PAR) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent or colorimetric substrate

-

This compound derivative

-

Assay buffer

Procedure:

-

Assay Setup: To the wells of a histone-coated microplate, add the assay buffer, the this compound derivative at various concentrations, and the PARP1 enzyme.

-

Reaction Initiation: Start the reaction by adding NAD⁺ and activated DNA. Incubate at room temperature for a specified time (e.g., 60 minutes).[11]

-

Detection: Wash the plate to remove unbound reagents. Add the anti-PAR antibody, followed by the HRP-conjugated secondary antibody.

-

Signal Development: Add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

-

Data Analysis: The signal is proportional to the amount of PAR produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.[12][13][14][15] Treatment with a PARP inhibitor is expected to increase DNA damage, particularly in cells challenged with a DNA-damaging agent.

Materials:

-

Cells treated with the this compound derivative and/or a DNA-damaging agent

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis buffer

-

Alkaline electrophoresis buffer (pH > 13)[12]

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Embedding: Harvest and resuspend treated cells in PBS. Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis buffer to remove cell membranes and proteins, leaving behind nucleoids.[13]

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[12]

-

Electrophoresis: Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".[13]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. An increase in the tail moment indicates increased DNA damage.

Additional Research Avenues

While the primary focus for a molecule like this compound in a drug discovery context is often oncology, its chemical features suggest other potential research uses.

Antimicrobial Research

There is evidence to suggest that this compound possesses inhibitory activity against certain bacteria and yeasts, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus. The proposed mechanism involves the inhibition of RNA and protein synthesis. This opens up avenues for its use as a lead compound in the development of novel antimicrobial agents. Standard microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods, would be the initial step in exploring this potential.

Conclusion and Future Directions

This compound is a versatile chemical entity that holds considerable promise for researchers in drug discovery and chemical biology. Its utility as a scaffold for generating libraries of compounds with potential anticancer and antimicrobial activities is clear. The structural relationship to known PARP inhibitors makes it a particularly attractive starting point for the development of novel modulators of the DNA damage response. The experimental protocols detailed in this guide provide a robust framework for initiating the investigation of this compound derivatives in these key research areas. Future research should focus on the synthesis and systematic evaluation of diverse derivatives to establish clear structure-activity relationships, elucidate precise mechanisms of action, and validate their efficacy in more complex biological systems, including in vivo models.

References

- Clementi, E., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.

- Wikipedia. (n.d.). Cellular thermal shift assay.

- Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.

- McGill Radiobiology. (2015, June 19). Comet Assay Protocol.

- SciLifeLab Publications. (2021, August 10). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Nature Protocols. (n.d.). Measuring DNA modifications with the comet assay: a compendium of protocols.

- Tulip Biolabs. (n.d.). PARP1 Activity Assay.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.

- PubMed. (2004, March 1). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors.

- ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram.

- ResearchGate. (n.d.). In vitro anti-cancer activity assay. a,b) Cell viability (MTT assay, n = 6).

- Let's Win Pancreatic Cancer. (2016, August 18). Exploring the Effectiveness of Experimental PARP inhibitor.

- National Cancer Institute. (2023, July 19). Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response.

- PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- PubMed. (n.d.). The effect of inhibition of (ADP-ribose)n biosynthesis on DNA repair assayed by the nucleoid technique.

- Ovarian Cancer Research Alliance. (2012, November 14). Study Reveals New Mechanism of Action for PARP Inhibitors.

- PMC. (n.d.). DNA abasic sites act as rational therapeutic targets to synergize temozolomide response in both MMR-proficient and deficient cancer.

- NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- ACS Publications. (2020, October 28). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors.

- Royal Society of Chemistry. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid.

- PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.

- PMC. (2024, November 5). Update on Combination Strategies of PARP Inhibitors.

- MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.

- Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.

- PMC. (n.d.). Molecular mechanism of PARP inhibitor resistance.

- Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?

- PMC. (n.d.). Chemical Tools for the Study of DNA Repair.

- PubMed. (1992, August 15). Repair of DNA and chromosome breaks in cells exposed to SR 4233 under hypoxia or to ionizing radiation.

- PubChem. (n.d.). 4-amino-N-hydroxybenzamide.

- ACS Publications. (n.d.). Some Derivatives of 4-Amino-2-hydroxybenzoic Acid (p-Aminosalicylic Acid).

- MDPI. (n.d.). Nutraceutical and Antitumoral Potential of Scenedesmus sp. in In Vitro and In Vivo Models.

- Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.

- PubChem. (n.d.). 4-Amino-2-hydroxybenzaldehyde.

- ScienceDaily. (2012, November 9). New mechanism of action for PARP inhibitors discovered.

- ResearchGate. (2023, May 22). (PDF) research in chemical intermediate.

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. rndsystems.com [rndsystems.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

The Multifaceted Biological Activities of 4-Amino-2-hydroxybenzamide and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

The 4-Amino-2-hydroxybenzamide scaffold, a derivative of salicylic acid, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the biological activities exhibited by this class of molecules, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the nuanced structure-activity relationships, mechanisms of action, and key experimental data that underscore their promise as anticancer, antimicrobial, and anti-inflammatory agents. This document is designed to be a practical resource, offering not only a synthesis of the current scientific landscape but also detailed experimental protocols and visual aids to facilitate further investigation and innovation.

Introduction: The Chemical Versatility of the this compound Core

This compound, also known as 4-aminosalicylamide, is an aromatic compound characterized by a benzene ring substituted with an amino group at the 4-position, a hydroxyl group at the 2-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts a rich chemical reactivity, allowing for extensive derivatization and the generation of libraries of compounds with diverse pharmacological profiles. The core structure provides a foundation for exploring a wide range of biological targets, from enzymes crucial for cancer cell survival to pathways involved in microbial pathogenesis and inflammatory responses.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes.[1] The hydroxamic acid moiety (-CONHOH), a common feature in many this compound derivatives, is a potent zinc-binding group that can effectively inhibit HDAC activity.[2] This inhibition leads to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.[1][2]

Novel 4-amino-N-hydroxy-benzamides have been developed as selective HDAC6 or HDAC8 inhibitors, showing promise in the treatment of multiple myeloma and neuroblastoma.[2] These compounds exhibit anti-proliferative and differentiation-inducing activities, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2]

Table 1: Representative this compound-based HDAC Inhibitors and their Anticancer Activity

| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |

| 4-[1-(3-Chloro-phenyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-3-ylamino]-N-hydroxy-benzamide | HDAC6/8 | Multiple Myeloma, Neuroblastoma | Data not specified | [2] |

| Thiophene substituted HPPB derivative | HDAC | HCT116 (Colon Carcinoma) | Potent antiproliferative activity | [1] |

| Thiophene substituted HPPB derivative | HDAC | A549 (Non-small cell lung cancer) | Potent antiproliferative activity | [1] |

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway.[3] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cell death.[4] Certain 4-phenoxybenzamide derivatives have been identified as inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in signaling and DNA repair.[5] Notably, some of these compounds exhibit selectivity for PARP2 over PARP1, a distinct feature from many clinically used PARP inhibitors that target both.[5]

Experimental Protocol: In Vitro PARP Inhibition Assay

-

Reagents and Materials: Recombinant human PARP1 or PARP10 enzyme, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, test compounds (this compound derivatives), and appropriate buffers.

-

Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate reaction plate, incubate the PARP enzyme with activated DNA and the test compound at various concentrations for a predetermined time. c. Transfer the reaction mixture to the NAD+-coated plate and incubate to allow the PARP-catalyzed poly(ADP-ribosyl)ation to occur. d. Wash the plate to remove unbound reagents. e. Add the anti-PAR antibody and incubate. f. Wash the plate again. g. Add the substrate for the reporter enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Inhibition of the pro-inflammatory signaling cascade in microglia by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide group.

-

Anticancer Activity: For salicylamide derivatives targeting STAT3, halogen substitution, particularly chlorine at the 5-position of the salicylic acid ring, often enhances potency. [6]The nature of the substituent on the amide nitrogen is also crucial, with bulky aromatic or heteroaromatic groups often being favored. [6]The 2-hydroxyl group is generally considered essential for activity, likely due to its role in hydrogen bonding with target proteins. [6]* Antimicrobial Activity: For N-pyrazinylhydroxybenzamides, a 2-hydroxy substitution on the benzene ring resulted in better antimicrobial activity and a broader spectrum compared to 4-hydroxy or 2,4-dihydroxy substitutions. [7]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlight the significant potential of this class of compounds. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of more potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their efficacy in preclinical and clinical settings. The continued exploration of this chemical space holds great promise for addressing unmet medical needs across various disease areas.

References

- Google Patents. (n.d.). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer.

- ACS Omega. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.

- MDPI. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules.

- PubMed. (2019). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Molecules.

- NIH. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem.

- Rasayan J. Chem. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry.

- ACS Publications. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry.

- PubMed Central. (2017). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International.

- Taylor & Francis Online. (2019). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Polycyclic Aromatic Compounds.

- Barcelona Institute of Science and Technology. (2020). Designing PARP-specific inhibitors would enhance their effectiveness against cancer. El·lipse.

- PMC. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.

- PMC. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Hematology & Oncology.

- Taylor & Francis Online. (2021). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 4-Amino-2-hydroxybenzamide

Abstract

4-Amino-2-hydroxybenzamide, a deceptively simple aminoaryl amide, presents a compelling case for multifaceted pharmacological activity. Preliminary evidence points towards a spectrum of biological effects, ranging from antimicrobial properties to potential modulation of key signaling pathways implicated in cancer and inflammation. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. Moving beyond a mere listing of protocols, this document delves into the causal reasoning behind experimental choices, offering a self-validating system for inquiry. We will explore four primary putative mechanisms: inhibition of bacterial RNA and protein synthesis, modulation of Poly (ADP-ribose) polymerase (PARP) activity, interference with the STAT3 signaling cascade, and potential antagonism of the neurokinin-2 (NK2) receptor. This guide is designed to be a dynamic tool, fostering a thorough and scientifically rigorous exploration of this promising molecule.

Introduction: The Enigmatic Potential of a Simple Benzamide

This compound (Figure 1) is an organic compound with the chemical formula C₇H₈N₂O₂. Initial reports have characterized it as a potent inhibitor of bacterial and yeast proliferation, with a proposed mechanism involving the disruption of RNA and protein synthesis. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This structural heritage suggests that the biological activities of this compound may extend beyond its antimicrobial effects. Notably, the benzamide moiety is a cornerstone of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents[1]. Furthermore, related salicylamide and benzamide derivatives have demonstrated inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cellular proliferation and survival[2][3]. Finally, the broader class of aminobenzamides has been explored as antagonists of neurokinin receptors, suggesting a potential role in neuro-inflammatory processes[4][5].

This guide will systematically dissect these potential mechanisms, providing the theoretical underpinnings and detailed experimental workflows necessary for a comprehensive investigation.

Putative Mechanism I: Antimicrobial Activity via Inhibition of Macromolecular Synthesis

The foundational observation of this compound's antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus, points to a fundamental disruption of essential cellular processes. The concurrent inhibition of both RNA and protein synthesis is a hallmark of potent antimicrobial agents.

Scientific Rationale

Bacterial RNA polymerase (RNAP) and the ribosome are validated targets for antibiotic development[6]. Inhibition of RNAP halts transcription, preventing the synthesis of all forms of RNA, while targeting the ribosome disrupts the translation of mRNA into proteins. Investigating the effect of this compound on these two central processes is a logical first step in elucidating its antimicrobial mechanism.

Experimental Workflows

A multi-pronged approach is necessary to confirm and characterize the inhibition of bacterial macromolecular synthesis.

Caption: Workflow for in vitro bacterial RNA polymerase inhibition assay.

Detailed Protocol: In Vitro Bacterial RNA Polymerase Inhibition Assay

-

Preparation of Reagents:

-

Purify bacterial RNA polymerase holoenzyme (e.g., from E. coli) according to established protocols[6][7].

-

Prepare a DNA template containing a strong bacterial promoter (e.g., T7A1).

-

Prepare a nucleotide mix containing ATP, GTP, CTP, and a labeled UTP (e.g., [α-³²P]UTP or a fluorescent analog).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified RNA polymerase, DNA template, and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., rifampicin).

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for inhibitor binding.

-

-

Transcription Initiation and Elongation:

-

Initiate the transcription reaction by adding the nucleotide mix.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quench buffer (e.g., formamide with EDTA).

-

Separate the RNA products by denaturing polyacrylamide gel electrophoresis (Urea-PAGE).

-

Visualize the RNA bands by autoradiography or fluorescence imaging.

-

Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for in vitro bacterial protein synthesis inhibition assay.

Detailed Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

-

Preparation of Reagents:

-

Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)[8].

-

In vitro transcribe a reporter mRNA (e.g., firefly luciferase).

-

Prepare an amino acid mixture, including a radiolabeled amino acid such as [³⁵S]methionine.

-

Prepare a stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, reporter mRNA, and a range of concentrations of this compound. Include a vehicle control and a positive control inhibitor (e.g., tetracycline or chloramphenicol).

-

-

Translation Reaction:

-

Initiate translation by adding the amino acid mixture and an energy regeneration system (containing ATP, GTP, etc.).

-

Incubate the reaction at 37°C for 60 minutes.

-

-

Analysis:

-

Luciferase Reporter: If using luciferase mRNA, add luciferin substrate and measure the luminescence using a luminometer.

-

Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of protein synthesis against the concentration of this compound.

-

Putative Mechanism II: PARP Inhibition

The structural similarity of this compound to known PARP inhibitors warrants a thorough investigation into its potential to inhibit this family of enzymes. PARPs play a crucial role in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair[3].

Scientific Rationale

PARP inhibitors function by binding to the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells with impaired DNA repair mechanisms[1]. The benzamide moiety is a key pharmacophore for many PARP inhibitors, making this compound a candidate for this class of enzyme inhibitors.

Experimental Workflow

A tiered approach, starting with a biochemical assay and progressing to a cell-based assay, is recommended.

Caption: Workflow for an ELISA-based PARP inhibition assay.

Detailed Protocol: ELISA-Based PARP1 Inhibition Assay

-

Plate Preparation:

-

Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate to remove unbound histones.

-

-

Reaction Mixture:

-

Prepare a reaction mix containing recombinant human PARP1, activated DNA (commercially available or prepared by treating plasmid DNA with DNase I), and varying concentrations of this compound. Include a known PARP inhibitor (e.g., olaparib) as a positive control.

-

-

PARylation Reaction:

-

Add the reaction mix to the histone-coated wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.

-

Wash the plate again.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of PARylation. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Table 1: Hypothetical PARP1 Inhibition Data for this compound

| Concentration (µM) | % Inhibition |

| 0.01 | 5 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

Putative Mechanism III: Inhibition of STAT3 Signaling

The STAT3 signaling pathway is a critical mediator of cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. The structural relationship of this compound to known STAT3 inhibitors suggests its potential to modulate this pathway.

Scientific Rationale

STAT3 is activated by phosphorylation, leading to its dimerization, nuclear translocation, and binding to the promoters of target genes that drive tumorigenesis. Small molecule inhibitors can disrupt this cascade by preventing STAT3 phosphorylation, dimerization, or DNA binding[2][3][9].

Experimental Workflow

Investigating the effect of this compound on STAT3 signaling involves cell-based assays to measure key events in the pathway.

Caption: Workflow for assessing STAT3 phosphorylation by Western blotting.

Detailed Protocol: Western Blot for STAT3 Phosphorylation

-

Cell Culture and Treatment:

-

Culture a cancer cell line with known constitutive STAT3 activation (e.g., MDA-MB-468) or a cell line where STAT3 can be induced (e.g., HEK293).

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2-24 hours).

-

For inducible systems, serum-starve the cells and then stimulate with a cytokine like IL-6 in the presence or absence of the compound.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT3 and total STAT3.

-

Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to assess the inhibitory effect.

-

Putative Mechanism IV: Neurokinin-2 (NK2) Receptor Antagonism

The neurokinin-2 (NK2) receptor is a G protein-coupled receptor involved in a variety of physiological processes, including smooth muscle contraction and inflammation. The structural similarity of this compound to known benzamide-based NK2 receptor antagonists suggests a potential interaction with this receptor.

Scientific Rationale

NK2 receptor antagonists block the binding of the endogenous ligand, neurokinin A, thereby inhibiting downstream signaling. This can have therapeutic effects in conditions such as irritable bowel syndrome and asthma[5][10].

Experimental Workflow

A competitive binding assay is a standard method to determine if a compound interacts with a specific receptor.

Caption: Workflow for a competitive NK2 receptor binding assay.

Detailed Protocol: Radioligand Binding Assay for NK2 Receptor

-

Membrane Preparation:

-

Prepare membranes from a cell line stably expressing the human NK2 receptor.

-

-

Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [³H]SR48968) and a range of concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled NK2 antagonist).

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically investigating its potential as an antimicrobial agent, a PARP inhibitor, a modulator of STAT3 signaling, and an NK2 receptor antagonist, researchers can build a detailed picture of its pharmacological profile. The experimental workflows and protocols detailed herein are designed to be adaptable and to provide a solid foundation for further, more in-depth studies. The multifaceted nature of this seemingly simple molecule underscores the exciting potential for discovery that lies within well-designed and mechanistically-driven research.

References

- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

- Degen, D., Feng, Y., Zhang, Y., Ebright, R. H., & Nickels, B. E. (2014). Transcription inhibition by the depsipeptide antibiotic salinamide A. eLife, 3, e02451. [Link]

- Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100319. [Link]

- Klimaszewska-Lata, J., et al. (2022). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 150, 315-328. [Link]

- Krasilnikov, A. S. (2018). Techniques for Screening Translation Inhibitors. Molecules, 23(10), 2500. [Link]

- Liu, X., et al. (2013). Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells.

- MacKenzie, A. R., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & Medicinal Chemistry Letters, 13(13), 2211-2215. [Link]

- Maggi, C. A., et al. (2001). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome. British Journal of Pharmacology, 133(8), 1193-1203. [Link]

- O'Brien, E. J., et al. (2013). Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis. PLoS ONE, 8(1), e54294. [Link]

- Sun, C., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(23), 14890-14906. [Link]

- Li, R., et al. (2015). Inhibition of STAT3 by Anticancer Drug Bendamustine. PLoS ONE, 10(7), e0132834. [Link]

- Marks, J., et al. (2011). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(7), 3383-3390. [Link]

- Wang, L., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113441. [Link]

- Wang, Y., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry, 150, 315-328. [Link]

- ResearchGate. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide.

- BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. BMG LABTECH. [Link]

- Mol-Instincts. (n.d.). Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics. Mol-Instincts. [Link]

- Ebright, R. H. (2009). NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: "SWITCH REGION". Methods in Molecular Biology, 512, 227-241. [Link]

- Dion, S., et al. (1990). Structure-activity study of neurokinins: antagonists for the neurokinin-2 receptor. Pharmacology, 41(4), 184-194. [Link]

- ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide....

- Liu, X., et al. (2013). Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells.

- Li, Y., et al. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology, 12, 665391. [Link]

- Bergström, L., et al. (2001). A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine. British Journal of Clinical Pharmacology, 52(3), 299-306. [Link]

- Kim, H., et al. (2024). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. NAR Cancer, 6(2), zcaf013. [Link]

- Lecci, A., et al. (2001). Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome.

- Sun, C., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(23), 14890-14906. [Link]

- ResearchGate. (n.d.). Inhibition of Bacterial RNA Polymerase Function and Protein-Protein Interactions: A Promising Approach for Next-Generation Antibacterial Therapeutics.

- Warner, F. J., et al. (2000). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. Biochemical Pharmacology, 60(12), 1845-1852. [Link]

- Mutt, E., et al. (2024). Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides. Journal of Biological Chemistry, 300(5), 107198. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of STAT3 by Anticancer Drug Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity study of neurokinins: antagonists for the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Identify and Characterize Inhibitors of Bacterial RNA Polymerase | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 4-Amino-2-hydroxybenzamide Analogues: A Technical Guide for Drug Development Professionals

Abstract

The 4-amino-2-hydroxybenzamide scaffold, a derivative of the well-known salicylamide core, has emerged as a privileged structure in modern medicinal chemistry. Analogues built upon this framework have demonstrated a remarkable breadth of biological activity, showing significant promise as antiviral, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this versatile class of compounds. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research in this exciting field.

Introduction: The Rise of a Versatile Scaffold

The journey of this compound analogues is rooted in the rich history of salicylamides, a class of compounds recognized for their diverse pharmacological properties. The parent molecule, 4-aminosalicylic acid, has long been used as an antibacterial agent for the treatment of tuberculosis. This historical precedent, combined with a deeper understanding of the molecular targets involved in various diseases, has spurred the rational design and synthesis of a new generation of analogues with enhanced potency and selectivity.

Recent discoveries have highlighted the potential of these compounds to tackle significant unmet medical needs. For instance, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV), a pathogen that can cause severe respiratory infections, particularly in immunocompromised individuals.[1] Furthermore, other derivatives have shown significant promise as histone deacetylase (HDAC) inhibitors, a class of anticancer agents that can modulate gene expression and induce apoptosis in tumor cells.

This guide will provide a structured overview of the critical aspects of the discovery and development of this compound analogues, from the fundamental chemistry of their synthesis to the intricate details of their biological mechanisms of action.

Synthetic Strategies: Building the Core and Its Analogues

The synthesis of this compound analogues primarily revolves around the formation of a stable amide bond between a substituted 4-aminosalicylic acid derivative and a desired amine-containing fragment. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitutions on both aromatic rings, and the need to protect sensitive functional groups.

General Synthetic Pathways

A common and effective strategy for the synthesis of these analogues involves a multi-step process that begins with readily available starting materials. The following diagram illustrates a generalized synthetic scheme.

Caption: Generalized synthetic routes to this compound analogues.

Route A emphasizes the protection of the 4-amino group of 4-aminosalicylic acid, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during the activation of the carboxylic acid. The protected acid is then activated, commonly by conversion to an acyl chloride or an active ester, and subsequently coupled with the desired amine. A final deprotection step yields the target analogue.

Route B offers an alternative approach where the amide bond is formed using a 4-nitro-2-hydroxybenzoic acid precursor. The nitro group serves as a masked form of the amine. Following the amide coupling reaction, a late-stage reduction of the nitro group, often achieved through catalytic hydrogenation, furnishes the final this compound analogue.

Key Experimental Protocol: Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide

To provide a practical understanding of the synthetic process, a detailed, step-by-step protocol for the synthesis of a potent antiviral analogue, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, is presented below. This protocol is adapted from published literature and exemplifies a common amide coupling strategy.[1]

Step 1: Acyl Chloride Formation

-

To a solution of 5-chlorosalicylic acid (1.0 equivalent) in an anhydrous solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, approximately 1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-2-hydroxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude 5-chloro-2-hydroxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide.

Step 3: Nitro Group Reduction

-

Dissolve the crude nitro-analogue from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the final N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogues stems from their ability to interact with a variety of biological targets. The following sections will explore their most prominent activities and the key structural features that govern their potency.

Antiviral Activity

A significant area of research has focused on the development of this compound analogues as broad-spectrum antiviral agents. These compounds have shown activity against a range of viruses, including human adenovirus (HAdV) and hepatitis B virus (HBV).

Structure-Activity Relationship for Antiviral Activity:

The following table summarizes the structure-activity relationship of a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against HAdV.

| Compound | R Group (Substitution on the Amide Nitrogen) | IC₅₀ (µM) against HAdV | CC₅₀ (µM) in A549 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Niclosamide (Lead) | Phenyl | 0.85 | 1.2 | 1.4 |

| 6 | 4-Fluorophenyl | 0.45 | >100 | >222 |

| 15 | 4-Chlorophenyl | 0.27 | 156.8 | >580 |

| 29 | 4-Bromophenyl | 0.33 | >100 | >303 |

| 40 | 4-Trifluoromethylphenyl | 0.52 | >100 | >192 |

| 43 | 3,4-Dichlorophenyl | 0.38 | >100 | >263 |

| 46 | 4-Methoxyphenyl | 0.61 | >100 | >164 |

| 47 | 4-Ethoxyphenyl | 0.55 | >100 | >182 |

| 54 | Naphthyl | 0.49 | >100 | >204 |

Data adapted from Xu et al., J. Med. Chem. 2020, 63, 21, 12830–12852.[1]

The data clearly indicates that substitution on the phenyl ring of the amide nitrogen significantly impacts antiviral activity and cytotoxicity. Halogen substitutions, particularly chlorine and bromine at the 4-position, led to compounds with sub-micromolar potency against HAdV and remarkably high selectivity indices, indicating a favorable therapeutic window.[1]

Anticancer Activity

Another promising avenue for this compound analogues is in the field of oncology. These compounds have been investigated as inhibitors of various cancer-related targets, most notably histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Structure-Activity Relationship for Anticancer Activity:

The following table presents the SAR data for a series of O-alkylamino-tethered salicylamide derivatives, which share a similar structural scaffold, against breast cancer cell lines.

| Compound | Linker and Terminal Group | IC₅₀ (µM) against MDA-MB-231 | IC₅₀ (µM) against MCF-7 |

| 9a | L-Leucine methyl ester | 3.38 | 4.12 |

| 16b | L-Phenylalanine | 7.97 | 6.58 |

| 17b | Piperidine | 3.24 | 4.48 |

| 32a | L-Leucine methyl ester with 6-aminobenzo[b]thiophene 1,1-dioxide | 1.53 | 1.52 |

| 33a | L-Phenylalanine with 6-aminobenzo[b]thiophene 1,1-dioxide | 1.17 | 1.53 |

| 33b | L-Phenylalanine with 6-aminobenzo[b]thiophene 1,1-dioxide (amine) | 1.40 | 1.62 |

| 34a | Glycine with 6-aminobenzo[b]thiophene 1,1-dioxide | 2.08 | 1.43 |

Data adapted from Xu et al., Eur. J. Med. Chem. 2022, 234, 114229.[2][3][4][5]

These results highlight the importance of the linker and terminal group in determining the anticancer potency of these analogues. The introduction of a 6-aminobenzo[b]thiophene 1,1-dioxide moiety generally led to a significant increase in activity against both MDA-MB-231 and MCF-7 breast cancer cell lines.[2][3][4][5]

In Vitro Evaluation: Key Experimental Protocols

The biological evaluation of this compound analogues is a critical step in the drug discovery process. This section provides a detailed protocol for a standard cytotoxicity assay, which is essential for determining the therapeutic window of any potential drug candidate.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Physicochemical Properties, ADME, and Toxicity Considerations